Cas no 1478987-26-6 (ethyl 1-(aminomethyl)-3-tert-butylcyclobutane-1-carboxylate)

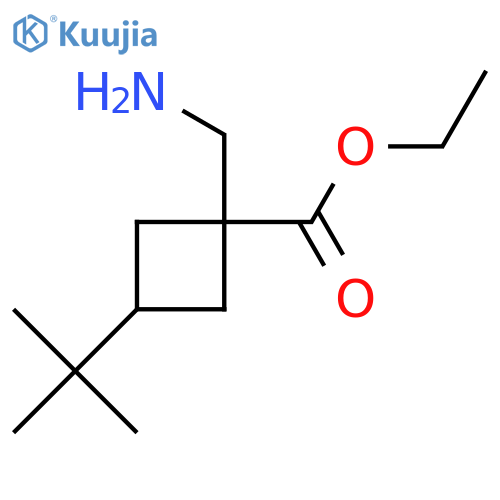

1478987-26-6 structure

商品名:ethyl 1-(aminomethyl)-3-tert-butylcyclobutane-1-carboxylate

ethyl 1-(aminomethyl)-3-tert-butylcyclobutane-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- CS-0288103

- 1478987-26-6

- AKOS014349021

- ethyl 1-(aminomethyl)-3-tert-butylcyclobutane-1-carboxylate

- Ethyl 1-(aminomethyl)-3-(tert-butyl)cyclobutane-1-carboxylate

- EN300-1122402

- Cyclobutanecarboxylic acid, 1-(aminomethyl)-3-(1,1-dimethylethyl)-, ethyl ester

-

- インチ: 1S/C12H23NO2/c1-5-15-10(14)12(8-13)6-9(7-12)11(2,3)4/h9H,5-8,13H2,1-4H3

- InChIKey: FIPRTHNBGRJYFW-UHFFFAOYSA-N

- ほほえんだ: O(CC)C(C1(CN)CC(C(C)(C)C)C1)=O

計算された属性

- せいみつぶんしりょう: 213.172878976g/mol

- どういたいしつりょう: 213.172878976g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 5

- 複雑さ: 237

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 52.3Ų

- 疎水性パラメータ計算基準値(XlogP): 1.8

じっけんとくせい

- 密度みつど: 0.994±0.06 g/cm3(Predicted)

- ふってん: 268.1±13.0 °C(Predicted)

- 酸性度係数(pKa): 10.27±0.29(Predicted)

ethyl 1-(aminomethyl)-3-tert-butylcyclobutane-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1122402-5.0g |

ethyl 1-(aminomethyl)-3-tert-butylcyclobutane-1-carboxylate |

1478987-26-6 | 5g |

$3645.0 | 2023-06-09 | ||

| Enamine | EN300-1122402-2.5g |

ethyl 1-(aminomethyl)-3-tert-butylcyclobutane-1-carboxylate |

1478987-26-6 | 95% | 2.5g |

$1931.0 | 2023-10-26 | |

| Enamine | EN300-1122402-1.0g |

ethyl 1-(aminomethyl)-3-tert-butylcyclobutane-1-carboxylate |

1478987-26-6 | 1g |

$1256.0 | 2023-06-09 | ||

| Enamine | EN300-1122402-0.1g |

ethyl 1-(aminomethyl)-3-tert-butylcyclobutane-1-carboxylate |

1478987-26-6 | 95% | 0.1g |

$867.0 | 2023-10-26 | |

| Enamine | EN300-1122402-5g |

ethyl 1-(aminomethyl)-3-tert-butylcyclobutane-1-carboxylate |

1478987-26-6 | 95% | 5g |

$2858.0 | 2023-10-26 | |

| Enamine | EN300-1122402-10.0g |

ethyl 1-(aminomethyl)-3-tert-butylcyclobutane-1-carboxylate |

1478987-26-6 | 10g |

$5405.0 | 2023-06-09 | ||

| Enamine | EN300-1122402-1g |

ethyl 1-(aminomethyl)-3-tert-butylcyclobutane-1-carboxylate |

1478987-26-6 | 95% | 1g |

$986.0 | 2023-10-26 | |

| Enamine | EN300-1122402-0.5g |

ethyl 1-(aminomethyl)-3-tert-butylcyclobutane-1-carboxylate |

1478987-26-6 | 95% | 0.5g |

$946.0 | 2023-10-26 | |

| Enamine | EN300-1122402-0.25g |

ethyl 1-(aminomethyl)-3-tert-butylcyclobutane-1-carboxylate |

1478987-26-6 | 95% | 0.25g |

$906.0 | 2023-10-26 | |

| Enamine | EN300-1122402-0.05g |

ethyl 1-(aminomethyl)-3-tert-butylcyclobutane-1-carboxylate |

1478987-26-6 | 95% | 0.05g |

$827.0 | 2023-10-26 |

ethyl 1-(aminomethyl)-3-tert-butylcyclobutane-1-carboxylate 関連文献

-

Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432

-

Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706

-

3. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050

-

Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142

-

Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360

1478987-26-6 (ethyl 1-(aminomethyl)-3-tert-butylcyclobutane-1-carboxylate) 関連製品

- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)

- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)

- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)

- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)

- 1622100-48-4(7-methoxy-8-methylquinoline)

- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)

- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)

- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)

- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)

- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量